![molecular formula C12H9N3O2 B1461348 1-[(3-cyanophenyl)methyl]-1H-pyrazole-4-carboxylic acid CAS No. 1154939-53-3](/img/structure/B1461348.png)
1-[(3-cyanophenyl)methyl]-1H-pyrazole-4-carboxylic acid
Übersicht
Beschreibung
“1-[(3-cyanophenyl)methyl]-1H-pyrazole-4-carboxylic acid” is a chemical compound. It contains a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms .
Molecular Structure Analysis
The molecular structure of “1-[(3-cyanophenyl)methyl]-1H-pyrazole-4-carboxylic acid” includes a pyrazole ring, a cyanophenyl group, and a carboxylic acid group . The pyrazole ring is a five-membered aromatic ring with two nitrogen atoms .
Chemical Reactions Analysis
Pyrazole compounds, including “1-[(3-cyanophenyl)methyl]-1H-pyrazole-4-carboxylic acid”, can participate in various chemical reactions. For instance, they can undergo Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction .
Wissenschaftliche Forschungsanwendungen
Structural and Theoretical Studies
- Structural Analysis and DFT Studies : Research on similar pyrazole-4-carboxylic acid derivatives, like 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, has involved comprehensive structural analyses using techniques such as NMR, FT-IR spectroscopy, and X-ray diffraction. Density Functional Theory (DFT) methods were also applied to study electronic transitions within the molecule (Viveka et al., 2016).
Synthesis and Yield Improvement
- Synthesis and Optimization : Studies have focused on synthesizing 1H-pyrazole-4-carboxylic acid from various starting materials, with improvements in yield being a significant focus. For instance, a method increased the yield from 70% to 97.1% (C. Dong, 2011).
Functionalization Reactions
- Functionalization and Reaction Studies : Research on derivatives of pyrazole-3-carboxylic acid, closely related to the compound , has involved studying its reactions with various aminophenols and other derivatives to form new compounds. These studies provide insight into the versatile reactivity of the pyrazole carboxylic acid group (Yıldırım & Kandemirli, 2006).
Antibacterial Screening
- Antibacterial Properties : Pyrazole derivatives have been evaluated for their antibacterial activities. This includes studies on compounds like 6-aryl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acids, which were found to have significant antibacterial properties (Maqbool et al., 2014).
Antifungal and Corrosion Inhibition
- Antifungal Activity and Corrosion Inhibition : Other studies have explored the use of pyrazole-4-carboxylic acid derivatives as antifungal agents and corrosion inhibitors. For instance, novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides showed significant antifungal activities, and certain pyrazole derivatives were effective as steel corrosion inhibitors in hydrochloric acid (Du et al., 2015; Herrag et al., 2007).
Coordination Complexes
- Coordination Chemistry : The synthesis of mononuclear CuII/CoII coordination complexes using pyrazole-dicarboxylate acid derivatives highlights the potential of such compounds in coordination chemistry, which could be applicable to 1-[(3-cyanophenyl)methyl]-1H-pyrazole-4-carboxylic acid as well (Radi et al., 2015).
Cyclization Reactions
- Cyclization Reactions : Research also delves into cyclization reactions involving pyrazole-3-carboxylic acid derivatives, forming various novel compounds. This indicates the versatility of such structures in organic synthesis (Akçamur et al., 1997).
Crystal Structure Analysis
- Crystallography : Studies on the crystal structure of compounds like 3-[5-(4-Chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid reveal the importance of X-ray crystallography in determining the structure of complex pyrazole derivatives (Kumarasinghe et al., 2009).
Eigenschaften
IUPAC Name |
1-[(3-cyanophenyl)methyl]pyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O2/c13-5-9-2-1-3-10(4-9)7-15-8-11(6-14-15)12(16)17/h1-4,6,8H,7H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WURPHHSOWDTRLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C#N)CN2C=C(C=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(3-cyanophenyl)methyl]-1H-pyrazole-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




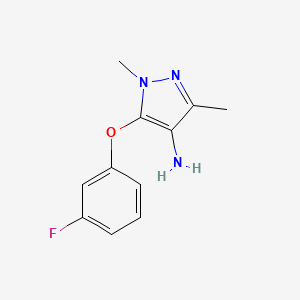
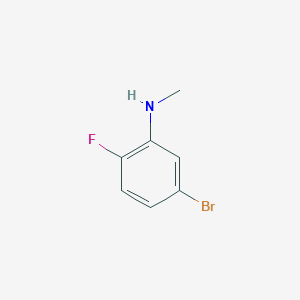

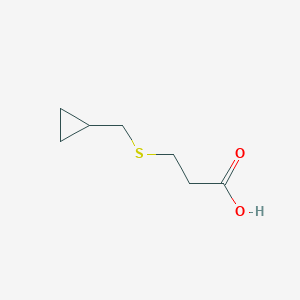
![2-(Morpholin-4-yl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1461275.png)

![1-[(4-cyanophenyl)methyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B1461279.png)
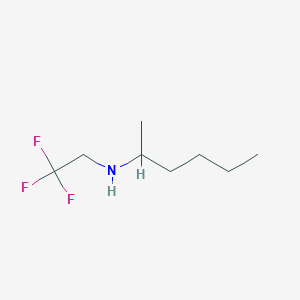
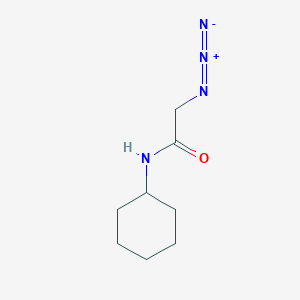

![3-{[(4-Fluorophenyl)methyl]amino}butanoic acid](/img/structure/B1461283.png)

